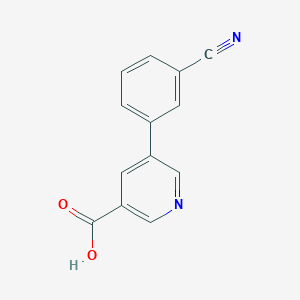

5-(3-Cyanophenyl)nicotinic acid

Vue d'ensemble

Description

5-(3-Cyanophenyl)nicotinic acid, also known as 3-Cyanonicotinic acid or 5-(3-carboxyphenyl)pyridine, is a chemical compound with the molecular formula C13H8N2O2. It appears as an off-white to light-yellow powder or crystals .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 5-(3-Cyanophenyl)nicotinic acid, has been explored in various studies. One approach involves the multicomponent synthesis of nicotinic acid derivatives . Another promising method is the nitrilase-mediated synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine . This process has been optimized using inducer feeding approaches and has shown high productivity .Molecular Structure Analysis

The molecular structure of 5-(3-Cyanophenyl)nicotinic acid consists of a pyridine ring attached to a carboxylic acid group and a phenyl ring substituted with a cyano group . The molecular weight of this compound is 224.21 g/mol .Applications De Recherche Scientifique

Extraction and Recovery Enhancements Nicotinic acid, closely related to 5-(3-Cyanophenyl)nicotinic acid, is utilized extensively across food, pharmaceutical, and biochemical sectors. A study by Kumar et al. (2008) explored the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This approach highlighted a method to enhance the extraction efficiency of nicotinic acid, potentially applicable to derivatives like 5-(3-Cyanophenyl)nicotinic acid, by employing specific solvents under isothermal conditions, thereby improving its recovery from dilute solutions (Kumar, Wasewar, & Babu, 2008).

Receptor Mediation and Lipolytic Effects Nicotinic acid's role in lipid metabolism through receptor mediation has been documented, providing insights into the cellular mechanisms that could be influenced by 5-(3-Cyanophenyl)nicotinic acid. Tunaru et al. (2003) identified G-protein-coupled receptors, PUMA-G and HM74, expressed in adipose tissue as mediators for nicotinic acid's anti-lipolytic effects. This receptor interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, influencing lipid metabolism and presenting a potential pathway through which 5-(3-Cyanophenyl)nicotinic acid could exert similar effects (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).

Herbicidal Activity Exploring the herbicidal potential, Yu et al. (2021) synthesized and evaluated a series of derivatives from nicotinic acid for their herbicidal activities. The study found that certain N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against various plant species. This indicates that structurally related compounds, like 5-(3-Cyanophenyl)nicotinic acid, could be explored for their herbicidal efficacy, providing a foundation for the development of new agrochemicals (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Industrial Production and Green Chemistry The industrial production of nicotinic acid, and by extension its derivatives, is of significant interest due to its applications and environmental impact. Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid, emphasizing green chemistry approaches that minimize environmental impact. This research underscores the importance of developing sustainable production methods for compounds like 5-(3-Cyanophenyl)nicotinic acid, aligning with the principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).

Mécanisme D'action

Target of Action

5-(3-Cyanophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital coenzymes involved in numerous metabolic reactions . These coenzymes play a crucial role in redox reactions, acting as electron donors or acceptors .

Mode of Action

The mode of action of 5-(3-Cyanophenyl)nicotinic acid is likely similar to that of niacin. Niacin and its derivatives are involved in various metabolic processes, including redox reactions and NAD-dependent pathways . They can have direct effects, such as antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including 5-(3-Cyanophenyl)nicotinic acid, are involved in several biochemical pathways. They act as precursors to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Studies on niacin suggest that it is well-absorbed and undergoes extensive metabolism in the liver . The metabolites of niacin are excreted in the urine

Result of Action

The molecular and cellular effects of 5-(3-Cyanophenyl)nicotinic acid are likely similar to those of niacin. Niacin plays a vital role in maintaining efficient cellular function . It is involved in various physiological processes, including the gut microbiome and epigenetic regulation . Further study of its effects may lead to new discoveries and treatments for various diseases .

Propriétés

IUPAC Name |

5-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATGPTBSYAGCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602522 | |

| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893740-73-3 | |

| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

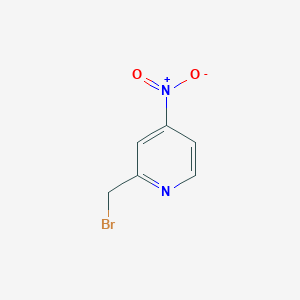

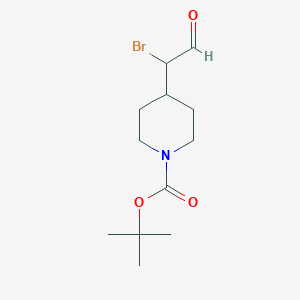

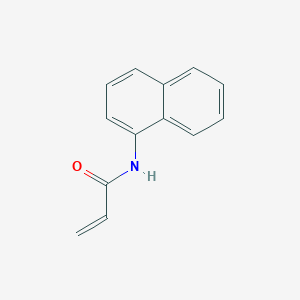

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)